molecular formula C12H19N3 B038766 4-(4-Ethylpiperazin-1-yl)aniline CAS No. 115619-01-7

4-(4-Ethylpiperazin-1-yl)aniline

Cat. No. B038766
M. Wt: 205.3 g/mol
InChI Key: KEPUOYACJXZYTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Ethylpiperazin-1-yl)aniline often involves the reduction of nitro-aniline derivatives using catalysts like Pd/C and hydrazine hydrate under specific conditions, such as microwave irradiation. This process has been demonstrated in the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which shares a similar synthetic pathway and structural motif (Menteşe et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds containing the ethylpiperazine moiety is characterized by their heterocyclic and aromatic components. These structures often exhibit planar backbones and specific conformations influenced by their substituents, as observed in various crystallographic studies. The structural details provide insights into the interaction potentials and steric demands of these molecules, contributing to their reactivity and biological activity (Su et al., 2013).

Chemical Reactions and Properties

Compounds bearing the ethylpiperazin-1-yl group participate in various chemical reactions, including N-(cyclo)alkylation, where they react with diols in the presence of catalysts like ruthenium complexes to form N-alkylated anilines. These reactions underscore the versatility and reactivity of the ethylpiperazine moiety in forming complex molecules with potential pharmacological activities (Abbenhuis et al., 1998).

Scientific Research Applications

  • Cancer Treatment : Derivatives of 4-(4-methylpiperazin-1-yl)aniline have shown potential in stabilizing c-MYC G-quadruplexes, which could lead to effective cancer treatment tools (Pomeislová et al., 2020).

  • Energy Conversion : Polymers based on derivatives of aniline, such as (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline), can significantly improve energy conversion efficiency in dye-sensitized solar cells, offering an alternative to platinum counter electrodes (Shahhosseini et al., 2016).

  • Analgesic and Anesthetic Agents : Compounds like 4-phenyl-4-anilidopiperidines, related to the queried compound, have demonstrated high analgesic potency and safety in anesthesia compared to other drugs such as fentanyl and alfentanil (Kudzma et al., 1989).

  • Antimicrobial Activity : A study on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of the queried compound, highlights their potential in biological imaging and antimicrobial activity (Banoji et al., 2022).

  • Organic Synthesis : Research shows that 2-(4-phenylpiperazin-1-yl)ethyl-containing molecules can be efficiently synthesized using arynes, tertiary amines, and nucleophiles, indicating the versatility of such compounds in organic synthesis (Min et al., 2018).

  • Antibacterial Agents : The study of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, a relative of the queried compound, reveals its broad-spectrum antibacterial activities (Stefancich et al., 1985).

  • Electroluminescent Properties : Derivatives like indazole, pyrazole, and triazole/triphenylamine-based compounds, related to 4-(4-Ethylpiperazin-1-yl)aniline, have shown promise in the development of high-efficiency LEDs due to their thermal and morphological stabilities and high photoluminescence quantum yields (Jin et al., 2020).

  • Src Kinase Inhibitors : Optimization of 4-phenylamino-3-quinolinecarbonitriles, similar to the queried compound, has led to potent inhibitors of Src kinase activity with potential applications in inhibiting tumor growth (Boschelli et al., 2001).

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPUOYACJXZYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359078
Record name 4-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)aniline

CAS RN

115619-01-7
Record name 4-(4-Ethyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115619-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture containing 4-ethyl-1-(4-nitrophenyl)piperazine in methanol with catalytic amount of 10% Pd/C was hydrogenated to yield 4-(4-ethylpiperazinyl)phenylamine. MS: MH+=205.
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Synthesis routes and methods II

Procedure details

A suspension of 1-ethyl-4-(4-nitro-phenyl)-piperazine (Step 1.10) (6.2 g, 26.35 mmol) and Raney nickel (2 g) in MeOH (120 mL) was stirred for 7 h at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite and concentrated to afford 5.3 g of the title compound as a violet solid: ESI-MS: 206.1 [M+H]+; TLC: Rf=0.15 (DCM/MeOH+1% NH3aq, 9:1).
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Synthesis routes and methods III

Procedure details

4-(4-Ethyl-piperazin-1-yl)-phenylamine is prepared in 2 steps from 1-bromo-4-nitro-benzene and 1-ethyl-piperazine as described in Example 1, Step A and B.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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